benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a carbamate group, and a chlorinated oxopropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with 3-chloro-2-oxopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility in various chemical processes .
Mechanism of Action
The mechanism of action of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler compound with similar structural features but lacking the chlorinated oxopropyl moiety.
Benzyl N-(3-chloro-2-oxopropyl)carbamate: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN2O4 |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H17ClN2O4/c1-10(13(19)16-8-12(18)7-15)17-14(20)21-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,20) |
InChI Key |
NOEXDCVLDWYOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.